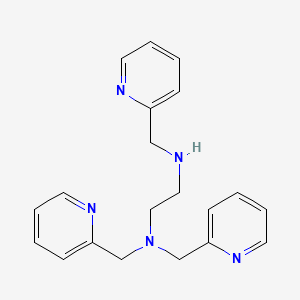

N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine

Description

N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine is a polydentate ligand featuring an ethane-1,2-diamine backbone substituted with three pyridin-2-ylmethyl groups. Its structural design enables strong metal coordination, making it valuable in catalysis, material science, and bioinorganic chemistry. The ligand’s flexibility and donor atom arrangement (three pyridyl nitrogen atoms and two amine nitrogen atoms) allow for versatile binding modes, though its denticity depends on the metal center and reaction conditions .

Properties

IUPAC Name |

N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5/c1-4-10-22-18(7-1)15-21-13-14-25(16-19-8-2-5-11-23-19)17-20-9-3-6-12-24-20/h1-12,21H,13-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJWGBZIRZZTKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCCN(CC2=CC=CC=N2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578824 | |

| Record name | N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104170-15-2 | |

| Record name | N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Schiff Base Formation and Borohydride Reduction

The most widely documented route involves a two-step process: Schiff base condensation followed by sodium borohydride reduction . Pyridine-2-carbaldehyde reacts with ethane-1,2-diamine in a 3:1 molar ratio under mild conditions (ethanol, 25–40°C) to form a tris-Schiff base intermediate. Subsequent reduction with NaBH4 in methanol yields TPEN with purities exceeding 90% after recrystallization.

Key Reaction Conditions:

| Parameter | Detail |

|---|---|

| Solvent | Ethanol or methanol |

| Temperature | 25–40°C (condensation) |

| Reducing Agent | NaBH4 (3–4 equivalents) |

| Yield | 60–67% after purification |

This method benefits from simplicity but requires careful pH control to avoid over-reduction or byproduct formation.

Alkylation with Picolyl Chloride

An alternative approach employs pyridin-2-ylmethyl chloride (picolyl chloride) as the alkylating agent. N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine is synthesized by reacting ethane-1,2-diamine with three equivalents of picolyl chloride in aqueous NaOH. The reaction proceeds via nucleophilic substitution, with the amine backbone acting as the nucleophile.

Optimization Insights:

-

Excess picolyl chloride (3.5–4.0 equivalents) ensures complete alkylation.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems.

-

Post-reaction extraction with methylene chloride and silica gel chromatography achieves >95% purity.

Reductive Amination Strategies

One-Pot Double Reductive Amination

A scalable method utilizes double reductive amination to assemble TPEN in a single pot. Pyridine-2-carbaldehyde and ethane-1,2-diamine undergo sequential imine formation and reduction using ammonium formate or NaBH3CN. This cascade reaction minimizes intermediate isolation steps, achieving yields of 55–65%.

Critical Parameters:

Metal-Catalyzed Hydrogenation

Palladium or nickel catalysts enable hydrogenative reductive amination under mild pressures (1–3 bar H2). This method avoids borohydride residues, making it preferable for pharmaceutical applications. Yields range from 50–58%, with reaction times of 12–24 hours.

Solvent Extraction and Purification

Liquid-Liquid Extraction

Crude TPEN is purified via sequential extractions:

Chromatographic Techniques

-

Silica Gel Chromatography: Elution with CHCl3:MeOH (95:5) resolves TPEN from mono- or di-substituted byproducts.

-

HPLC Purification: Reverse-phase C18 columns (acetonitrile/water gradient) achieve >99% purity for analytical applications.

Industrial-Scale Considerations

Continuous Flow Reactors

Recent patents describe continuous flow systems for TPEN synthesis, reducing reaction times from days to hours. Key advantages include:

Green Chemistry Innovations

-

Microwave Assistance: Reduces condensation steps from 7 days to 12 hours.

-

Aqueous Reaction Media: Minimizes organic solvent use, aligning with sustainability goals.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Schiff Base Reduction | 60–67 | 90–95 | Moderate |

| Picolyl Chloride | 55–60 | 85–90 | High |

| Reductive Amination | 50–65 | 88–93 | High |

| Continuous Flow | 70–75 | 95–98 | Industrial |

Chemical Reactions Analysis

Types of Reactions

N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine primarily undergoes complexation reactions with metal ions . It can form stable chelates with various transition metals, which are useful in catalysis and other applications .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include pyridine-2-carbaldehyde, (2-aminoethyl)bis(2-pyridylmethyl)amine, and sodium tetrahydroborate . Reaction conditions often involve refluxing in methanol or ethanol under an inert atmosphere .

Major Products

The major products formed from the reactions of this compound are typically metal complexes, which have various applications in catalysis and material science .

Scientific Research Applications

N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine exerts its effects is primarily through its ability to chelate metal ions . This chelation can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications . The molecular targets and pathways involved often depend on the specific metal ion and the context of the application .

Comparison with Similar Compounds

Denticity and Donor Atom Arrangement

Key Compounds :

Analysis :

- Zn²⁺) .

- Donor Atoms: Unlike Schiff base ligands (e.g., in ), which utilize imine nitrogen for coordination, the target compound relies on pyridyl and amine groups, offering stronger σ-donation and weaker π-backbonding .

Structural Flexibility and Ligand Geometry

Key Comparisons :

- Open-Chain vs. Cyclic Ligands : The target compound’s open-chain diamine backbone provides greater conformational flexibility compared to cyclic analogs like L1 (6-methyl-6-(pyridin-2-yl)-1,4-bis(pyridin-2-ylmethyl)-1,4-diazepane) . This flexibility allows adaptation to diverse metal coordination geometries but may reduce preorganization for specific binding sites.

- Steric Effects : Substituents on the pyridyl rings (e.g., methyl groups in 6-Me3-TPMA ) introduce steric hindrance, which can hinder substrate access in catalytic applications. The target compound’s unsubstituted pyridyl groups strike a balance between electronic donation and steric bulk.

Electronic and Catalytic Properties

Electronic Effects :

Catalytic Performance :

- In Co(II)-catalyzed vinyl addition polymerization (), ligands with pyridylmethyl groups show higher activity than Schiff base variants due to stronger metal-ligand bonding. The target compound’s tridentate/pentadentate nature may further enhance catalytic efficiency in similar reactions .

Biological Activity

N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine (commonly referred to as TPEN) is a chelating agent with significant biological activity, particularly through its interaction with metal ions. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Overview of this compound

- IUPAC Name : this compound

- Molecular Formula : C20H23N5

- Molecular Weight : 333.4 g/mol

- CAS Number : 104170-15-2

The primary mechanism by which TPEN exerts its biological effects is through the chelation of metal ions, particularly transition metals such as zinc (Zn), copper (Cu), and iron (Fe). This chelation can influence various biochemical pathways:

- Metal Ion Regulation : TPEN effectively sequesters free metal ions, thereby modulating their availability for biological processes. This is crucial in cellular environments where metal ions serve as cofactors for enzymes or structural components.

- Oxidative Stress Modulation : By chelating metal ions that catalyze the formation of reactive oxygen species (ROS), TPEN can reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

1. Anticancer Properties

Research indicates that TPEN's ability to chelate zinc and copper can inhibit cancer cell proliferation. For instance:

- Study Findings : In vitro studies have shown that TPEN treatment leads to apoptosis in various cancer cell lines by disrupting zinc-dependent signaling pathways .

2. Neuroprotective Effects

TPEN has been studied for its neuroprotective properties:

- Mechanism : The compound's ability to chelate excess zinc is particularly relevant in neurodegenerative diseases like Alzheimer's, where zinc accumulation contributes to neurotoxicity .

3. Role in Metal Ion Homeostasis

TPEN serves as a tool for studying the role of metal ions in biological systems:

- Experimental Use : It is frequently used in experimental setups to manipulate metal ion concentrations and assess their biological effects .

Case Studies

| Study | Objective | Key Findings |

|---|---|---|

| Zhang et al. (2014) | Evaluate TPEN's effect on cancer cells | Demonstrated that TPEN induces apoptosis through zinc chelation. |

| Tang et al. (2006) | Investigate catalytic properties | Found that TPEN complexes show high catalytic activity for electrochemical reactions, indicating potential industrial applications. |

| Mikata et al. (2005) | Assess neuroprotective effects | Reported that TPEN mitigates neurotoxicity by reducing zinc levels in neuronal cells. |

Comparative Analysis with Related Compounds

To better understand the unique properties of TPEN, it is beneficial to compare it with similar compounds:

Q & A

Q. What are the standard synthetic routes for N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine, and how is purity ensured?

The compound is typically synthesized via a multi-step condensation reaction. A common approach involves reacting ethane-1,2-diamine with pyridine-2-carboxaldehyde under controlled pH and temperature, followed by reduction (e.g., NaBH₄) to stabilize the amine linkages. Purification is achieved through column chromatography using silica gel and methanol/chloroform eluents, with purity verified via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For structural confirmation, single-crystal X-ray diffraction is recommended .

Q. Which spectroscopic techniques are critical for characterizing this ligand and its metal complexes?

- ¹H/¹³C NMR : To confirm the ligand’s structure and monitor coordination-induced shifts in metal complexes.

- IR spectroscopy : Identifies shifts in C=N or NH stretches upon metal binding.

- UV-Vis and fluorescence spectroscopy : Used to study electronic transitions and emissive properties in metal complexes (e.g., Zn²⁺ or Cd²⁺ sensing) .

- X-ray crystallography : Essential for resolving coordination geometries and supramolecular interactions .

Q. What are the primary research applications of this ligand in coordination chemistry?

The ligand’s pyridyl and amine groups enable versatile metal coordination, making it valuable for:

- Fluorescent sensors : Its derivatives show "turn-on" fluorescence for Zn²⁺ and Cd²⁺ detection, with blue-shifted emission upon metal binding .

- Coordination polymers : Used in hybrid ultramicroporous materials (HUMs) for gas separation (e.g., C₂H₂/CO₂) .

- Catalysis : As a ligand in transition-metal catalysts for organic transformations.

Q. How should this compound be handled and stored to ensure stability?

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .

- Safety : Use nitrile gloves, lab coats, and goggles. Avoid inhalation; work in a fume hood. In case of skin contact, wash with soap and water immediately .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical predictions) be resolved?

- Validation tools : Use SHELX suite (SHELXL/SHELXS) for refinement and check for overfitting via R-factor analysis. Cross-validate with DFT-calculated bond lengths (e.g., Gaussian09/B3LYP) .

- Supplementary data : Employ Hirshfeld surface analysis (CrystalExplorer) to assess weak interactions (e.g., C–H⋯Cl) that may influence geometry .

Q. What strategies optimize the ligand’s fluorescence quantum yield in metal sensing?

- Structural tuning : Introduce electron-withdrawing groups (e.g., NO₂) to the pyridyl rings to enhance photoinduced electron transfer (PET) suppression.

- Solvent selection : Use low-polarity solvents (e.g., THF) to minimize non-radiative decay.

- Metal choice : Prioritize closed-shell d¹⁰ ions (Zn²⁺, Cd²⁺) to reduce fluorescence quenching .

Q. How does ligand flexibility impact the design of coordination polymers for gas separation?

- Chelation vs. bridging : The ligand’s ethylenediamine backbone allows chelation to metal nodes (e.g., Zn²⁺), while pyridyl groups enable bridging to form 2D/3D frameworks.

- Pore tuning : Adjust counterions (e.g., SiF₆²⁻ vs. SO₄²⁻) to modulate pore size and selectivity for C₂H₂/CO₂ separation .

Q. What computational methods are used to predict metal-binding affinity and selectivity?

- DFT calculations : Calculate Gibbs free energy changes (ΔG) for metal-ligand complexation.

- Molecular docking : Simulate interactions with biomolecular targets (e.g., enzymes) to guide drug-discovery applications .

- MD simulations : Assess stability of coordination polymers in humid environments .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.